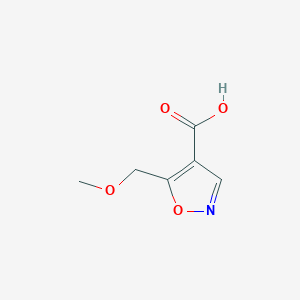

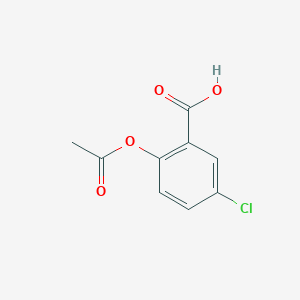

2-(乙酰氧基)-5-氯苯甲酸

描述

2-(Acetyloxy)-5-chlorobenzoic acid, also known as acetylsalicylic acid or aspirin, is a widely used medication. It is an acetyl derivative of salicylic acid and is used as an analgesic, antipyretic, anti-inflammatory, and antiplatelet medication . It is also known by other names such as Salicylic acid acetate, o-Acetoxybenzoic acid, and o-Carboxyphenyl acetate .

Synthesis Analysis

The synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid involves an esterification reaction. Salicylic acid is converted to acetylsalicylic acid, making it less acidic and less damaging to the digestive system in the human body . The reaction of salicylic acid with 1,2-dibromoalkanes leads to the formation of 1-(4-azidoalkyl)indoline-2,3-dione . The reaction of this compound with sodium hydroxide results in the formation of 2-acetoxybenzoic acid .Molecular Structure Analysis

The molecular structure of 2-(Acetyloxy)-5-chlorobenzoic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of 2-(Acetyloxy)-5-chlorobenzoic acid involve the production of hydrogen ions in an aqueous solution, which are responsible for the conductivity of the solution . The acid that conducts electricity strongly is a strong acid, and the acid that conducts electricity weakly is a weak acid .Physical And Chemical Properties Analysis

2-(Acetyloxy)-5-chlorobenzoic acid is a weakly acidic substance with a melting point of 136°C . It is poorly soluble in water, alcohol, and good in ether . It occurs in the form of colorless crystals, white crystalline powder, or granules, without or almost odorless .科学研究应用

光分解应用

氯苯甲酸的光分解:包括 2-氯苯甲酸在内的氯苯甲酸的紫外线照射会导致氯被羟基和氢取代,产生相应的羟基苯甲酸和苯甲酸。这种光分解在这些化合物的环境修复中具有重要意义 (Crosby & Leitis,1969)。

有机合成中的应用

双氯芬酸钠的合成:2-氯苯甲酸用作双氯芬酸钠生产的中间体。一种新方法涉及臭氧液相氧化 2-氯甲苯,提供了一种潜在的更高效、更少浪费的方法 (Bushuiev 等人,2020)。

达格列净的合成:2-氯苯甲酸衍生物用于合成抗糖尿病药物达格列净,突出了其在制药中的重要性 (Jie Yafei,2011)。

乌尔曼偶联:该化合物已用于乌尔曼偶联反应中,以合成取代的 3-乙酰氧基-1-乙酰-1H-吲哚,它是用于识别各种微生物的显色化合物的先驱 (Dominguez 等人,2009)。

生物降解和环境修复

分离细菌的生物降解:已发现从垃圾填埋场土壤中分离出的某些细菌可以降解 2-氯苯甲酸,表明其在生物修复中的潜力 (Kafilzadeh 等人,2012)。

高级氧化工艺

2-氯苯甲酸的氧化:对高级氧化工艺(如电化学氧化)的研究揭示了 2-氯苯甲酸的降解途径,有助于了解其行为和废水管理中的潜在处理 (M'hemdi 等人,2013)。

作用机制

Target of Action

It is known that acetylated compounds, such as acetylsalicylic acid (aspirin), directly and irreversibly inhibit the activity of cyclooxygenase (cox-1 and cox-2) enzymes . This inhibition decreases the formation of prostaglandins and thromboxanes from arachidonic acid .

Mode of Action

It is known that acetylated compounds can react with nucleophilic groups on proteins, resulting in irreversible acetylation . This could potentially alter the function of these proteins, leading to changes in cellular processes.

Biochemical Pathways

For instance, acetylsalicylic acid (aspirin) is involved in the inhibition of the cyclooxygenase pathway, which leads to a decrease in the production of prostaglandins and thromboxanes .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can be influenced by various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

The acetylation of proteins can lead to changes in their function, potentially affecting various cellular processes .

Action Environment

The action of 2-(Acetyloxy)-5-chlorobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption, distribution, metabolism, and excretion .

安全和危害

属性

IUPAC Name |

2-acetyloxy-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWHHQWYXIPHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384872 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1734-62-9 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

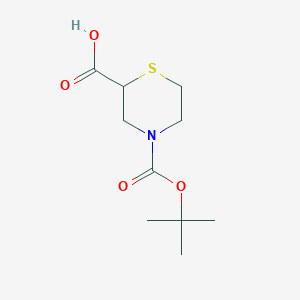

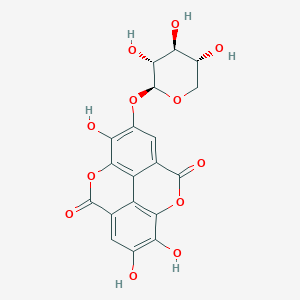

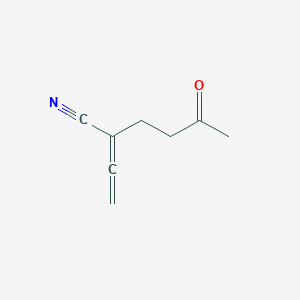

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)

![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)

![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)

![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)